molecular formula C11H16O2 B1291442 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1156397-04-4

1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B1291442
CAS No.: 1156397-04-4
M. Wt: 180.24 g/mol
InChI Key: LBNKLYCKUMWXNX-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol (CAS: 1156397-04-4) is a secondary alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.25 g/mol . Its IUPAC name is 1-(3-propan-2-yloxyphenyl)ethanol, and it features a hydroxyl group (-OH) attached to a carbon adjacent to a phenyl ring substituted with an isopropyl ether (-OCH(CH₃)₂) at the meta position. The compound is a liquid at room temperature and is commercially available in various packaging formats, including air-sensitive configurations under argon or vacuum .

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKLYCKUMWXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol typically involves the reaction of 3-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the acetophenone is replaced by the isopropoxy group. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes, depending on the specific reaction conditions.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol -OH, -OCH(CH₃)₂ (meta) 180.25 Liquid at RT; air-sensitive storage
(1S)-1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol S-enantiomer of target compound 180.25 Chiral synthesis; potential enantioselective applications
1-(3-Ethylphenyl)propan-1-ol -OH, -CH₂CH₃ (meta) 164.24 Lower polarity due to ethyl vs. ether group
1-(3-Phenoxyphenyl)ethan-1-one Ketone (-CO), -OPh (meta) 212.24 Higher boiling point; ketone reactivity
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol -OH, -CF₃ (meta/para) 274.18 Electron-withdrawing CF₃ groups; enhanced acidity

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in [(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol]) increase acidity of the hydroxyl group, making it more reactive in deprotonation or esterification reactions . Replacement of -OH with a ketone (e.g., 1-(3-phenoxyphenyl)ethan-1-one) shifts reactivity toward nucleophilic additions rather than alcohol-specific reactions .

Stereochemical Variants

The (1S)-enantiomer of the target compound (CAS: 1212112-49-6) is synthesized via chiral catalysts, highlighting its relevance in asymmetric synthesis. This enantiomer is priced at €542.00/50 mg , indicating its high value in enantioselective applications such as pharmaceutical intermediates .

Functional Group Modifications

  • Nitro Derivatives : 1-(3-Nitrophenyl)ethan-1-ol (derived from 1-(3-nitrophenyl)ethan-1-one via catalytic hydrogenation) exhibits 99% enantiomeric excess (ee) under optimized conditions, demonstrating the impact of electron-withdrawing nitro groups on reaction efficiency .
  • Fluorinated Analogs: Compounds like 1-(3-((2,3,3,3-tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one (CAS: Not provided) show lower yields (33%) due to steric and electronic challenges in synthesis .

Biological Activity

1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol, also known as an isopropoxy-substituted phenolic compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16O2C_{11}H_{16}O_2 and features a hydroxyl group attached to a phenyl ring substituted with a propan-2-yloxy group. Its structure can be represented as follows:

Structure C C H C1 CC CC C1 OC C C O\text{Structure }\text{C C H C1 CC CC C1 OC C C O}

The specific biological targets of this compound are not fully elucidated. However, similar compounds have shown interactions with various biological pathways, including enzyme inhibition and protein-ligand interactions. The compound may act as a nucleophile due to the presence of the hydroxyl group, facilitating hydrogen bonding and potentially influencing receptor activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can selectively inhibit pathogens like Chlamydia spp. and other bacteria, indicating potential as antimicrobial agents .

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae8 μg/mL

Enzyme Inhibition

The compound is noted for its potential in studies related to enzyme inhibition. It can be involved in the modulation of various enzymes that play critical roles in metabolic pathways, making it a candidate for further pharmacological exploration .

Case Studies

Several studies have highlighted the biological implications of similar compounds:

  • Antichlamydial Activity : A study focused on new compounds derived from amino alcohols demonstrated selective inhibition against Chlamydia, suggesting that structural modifications could enhance efficacy against specific pathogens .
  • Antioxidant Properties : Research on aryloxyaminopropanol derivatives indicated that modifications could lead to improved antioxidant activities, which are crucial for mitigating oxidative stress in biological systems .

Toxicity and Safety Profile

Preliminary assessments have indicated that certain derivatives of similar structures do not exhibit significant toxicity towards human cells, making them promising candidates for therapeutic applications . Further studies are required to establish a comprehensive safety profile for this compound.

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